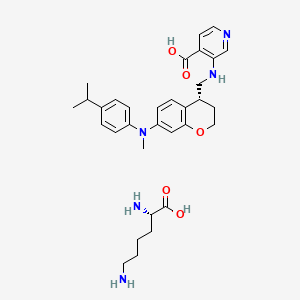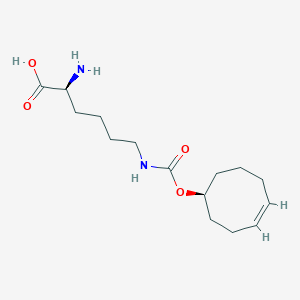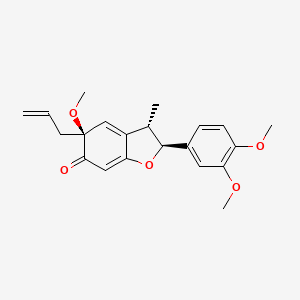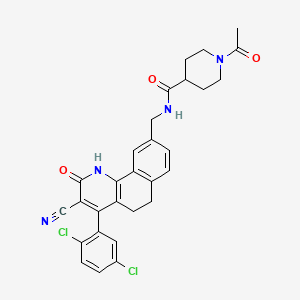
Antileishmanial agent-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-22 is a compound that has shown significant potential in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses a major health challenge due to the limited effectiveness and high toxicity of current treatments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-22 involves multiple steps, including the preparation of intermediate compounds. One common method involves the synthesis of hydrazine-coupled pyrazole derivatives. These compounds are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as thin-film hydration and reverse-phase evaporation are commonly used in the preparation of antileishmanial agents .
化学反応の分析
Types of Reactions: Antileishmanial agent-22 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antileishmanial activity.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, pyrazole, and various solvents such as ethanol. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure efficient reactions .
Major Products Formed: The major products formed from these reactions are hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial activity. These derivatives are further evaluated for their biological activity against Leishmania parasites .
科学的研究の応用
Antileishmanial agent-22 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of bioactive molecules. In biology, it is used to investigate the mechanisms of action of antileishmanial agents and their effects on Leishmania parasites. In medicine, it is being explored as a potential treatment for leishmaniasis, with studies showing its effectiveness in reducing parasite load and improving clinical outcomes .
作用機序
The mechanism of action of antileishmanial agent-22 involves targeting specific molecular pathways in Leishmania parasites. It accumulates within the parasite by diffusion along an electro-chemical gradient and is concentrated in the cytosol by an energy- and sterol-independent process . This disrupts essential cellular processes, leading to the death of the parasite.
類似化合物との比較
Antileishmanial agent-22 is unique compared to other antileishmanial compounds due to its specific molecular targets and pathways. Similar compounds include pentavalent antimonials, liposomal amphotericin B, miltefosine, and paromomycin . These compounds also target Leishmania parasites but differ in their mechanisms of action and effectiveness.
Conclusion
This compound represents a promising advancement in the treatment of leishmaniasis. Its unique synthesis methods, chemical reactions, and mechanism of action make it a valuable compound for scientific research and potential therapeutic applications. Further studies are needed to fully understand its potential and optimize its use in clinical settings.
特性
分子式 |
C29H26Cl2N4O3 |
|---|---|
分子量 |
549.4 g/mol |
IUPAC名 |
1-acetyl-N-[[3-cyano-4-(2,5-dichlorophenyl)-2-oxo-5,6-dihydro-1H-benzo[h]quinolin-9-yl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H26Cl2N4O3/c1-16(36)35-10-8-19(9-11-35)28(37)33-15-17-2-3-18-4-6-21-26(23-13-20(30)5-7-25(23)31)24(14-32)29(38)34-27(21)22(18)12-17/h2-3,5,7,12-13,19H,4,6,8-11,15H2,1H3,(H,33,37)(H,34,38) |
InChIキー |
QYPFKBIJCCLCSU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(CCC4=C3NC(=O)C(=C4C5=C(C=CC(=C5)Cl)Cl)C#N)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





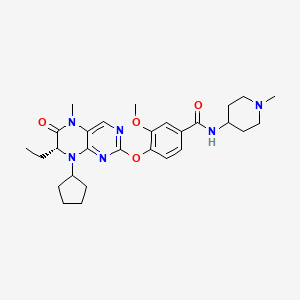

![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)


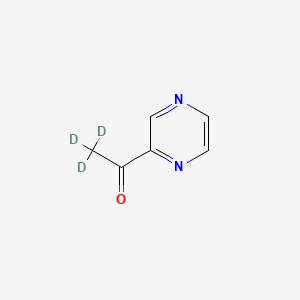
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
